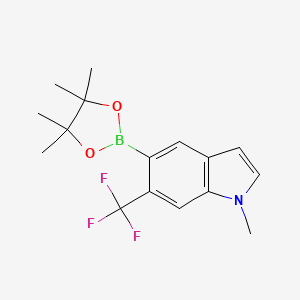

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1H-indole

Description

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1H-indole is a boronic ester-functionalized indole derivative with a methyl group at the 1-position and a trifluoromethyl (-CF₃) group at the 6-position. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 5-position makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems .

Properties

IUPAC Name |

1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BF3NO2/c1-14(2)15(3,4)23-17(22-14)12-8-10-6-7-21(5)13(10)9-11(12)16(18,19)20/h6-9H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYQEWXHYBODJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2C(F)(F)F)N(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001126437 | |

| Record name | 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001126437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1649953-48-9 | |

| Record name | 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1649953-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001126437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry: The compound is used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryls and other complex organic molecules.

Biology: It can be used as a probe in biological studies to investigate enzyme activities and binding interactions.

Industry: It is used in the synthesis of materials and chemicals with specific properties.

Mechanism of Action

The compound exerts its effects through its boronic acid moiety, which can form reversible covalent bonds with various biological targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound's stability and lipophilicity, allowing it to penetrate cell membranes more effectively.

Molecular Targets and Pathways Involved:

Enzymes: The compound can inhibit or modulate the activity of specific enzymes.

Receptors: It can bind to and activate or inhibit certain receptors.

Comparison with Similar Compounds

Key Structural Features :

- Indole Core : The aromatic indole scaffold provides a planar, electron-rich framework.

- Trifluoromethyl Group : The -CF₃ substituent is strongly electron-withdrawing, enhancing electrophilic reactivity and metabolic stability .

- Pinacol Boronate : The boronate ester facilitates regioselective coupling with aryl/heteroaryl halides under palladium catalysis .

Comparison with Similar Compounds

Structural Analogs of Boronate-Functionalized Indoles

The following table compares substituent positions, functional groups, and molecular weights of closely related indole derivatives:

Key Observations :

Reactivity in Cross-Coupling Reactions

Boronate esters are pivotal in Suzuki-Miyaura reactions. The target compound’s -CF₃ group likely improves its coupling efficiency with electron-rich aryl halides due to complementary electronic effects. For example:

- Comparison with 5-Methoxy-6-Bpin-1H-indole () : The methoxy group donates electron density, making this compound more reactive toward electron-poor coupling partners (e.g., nitro-substituted aryl halides) .

- Comparison with 6-Fluoro-5-Bpin-1H-indole () : Fluorine’s moderate electron-withdrawing effect balances reactivity, but -CF₃ in the target compound offers stronger polarization, enhancing reaction rates with electron-rich substrates .

Heterocyclic Analogs

- Imidazole-Functionalized Indoles () : Compounds like 5-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (Compound 9) demonstrate hybrid architectures with enhanced biological activity but lack boronate functionality .

Biological Activity

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1H-indole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C15H20BNO2

- Molecular Weight : 257.14 g/mol

- CAS Number : 837392-62-8

Pharmacological Profile

The compound exhibits a variety of biological activities that can be summarized as follows:

Anticancer Activity

Recent studies have demonstrated that derivatives of indole compounds exhibit significant anticancer properties. For instance, certain analogs have shown potent growth inhibition in cancer cell lines while sparing non-tumorigenic cells. This selective toxicity suggests a promising therapeutic index for cancer treatment.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the boron moiety may facilitate interactions with specific cellular targets involved in cancer cell proliferation and survival.

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

Case Studies

- Case Study on Breast Cancer : In vitro studies indicated that treatment with this compound resulted in a dose-dependent reduction in cell viability in MCF-7 breast cancer cells. The IC50 was determined to be approximately 8 µM.

- Metastasis Inhibition : A murine model study highlighted the compound's potential to inhibit metastatic spread in melanoma. The treated group showed a statistically significant reduction in lung metastases compared to controls.

Q & A

Q. Q1: What are the standard synthetic routes for preparing 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1H-indole?

A1: The synthesis typically involves:

- Step 1: Introduction of the boronic ester via palladium-catalyzed Miyaura borylation. For example, using pinacolborane and Pd(dppf)Cl₂ in anhydrous THF under inert conditions .

- Step 2: Functionalization of the indole core. The trifluoromethyl group is often introduced via electrophilic substitution using CF₃I or transition-metal-mediated methods .

- Purification: Column chromatography (e.g., 70:30 ethyl acetate/hexane) or recrystallization from DMF/acetic acid mixtures .

Key Characterization Tools:

Advanced Reaction Optimization

Q. Q2: How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound?

A2: Key factors include:

- Catalyst Selection: Pd(PPh₃)₄ or PdCl₂(dtbpf) for sterically hindered substrates .

- Base Sensitivity: Use K₂CO₃ or CsF for aqueous conditions; avoid bases that hydrolyze the boronic ester .

- Solvent Effects: DMF or THF enhances solubility of aryl halides, while toluene improves thermal stability .

- Byproduct Mitigation: Monitor for protodeboronation using ¹⁹F NMR (trifluoromethyl group as internal reporter) .

Example Protocol from Literature:

- Precursor: tert-butyl-protected indole-boronate (0.1 mmol), aryl halide (0.12 mmol), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), K₂CO₃ (2 eq), in DMF/H₂O (10:1) at 80°C for 12 h. Yield: 70–85% .

Basic Spectroscopic Analysis

Q. Q3: How do I interpret the ¹⁹F NMR signals for the trifluoromethyl group in this compound?

A3: The trifluoromethyl (-CF₃) group typically shows a singlet near δ -60 to -65 ppm. Splitting may occur if adjacent to chiral centers or in rigid conformations . For example:

- δ -62.5 ppm (singlet) in 1-methyl-6-(trifluoromethyl)indole derivatives .

Advanced Mechanistic Studies

Q. Q4: What mechanistic insights are critical for designing derivatives of this compound?

A4: Focus on:

- Boronate Reactivity: The dioxaborolan-2-yl group undergoes transmetalation in cross-couplings but is prone to hydrolysis under acidic conditions. Stabilize with pinacol .

- Electrophilic Substitution: The indole C3 position is reactive; use directing groups (e.g., -COOH) to control functionalization .

- Trifluoromethyl Effects: The -CF₃ group enhances electron-withdrawing properties, influencing π-stacking in biological targets .

Troubleshooting Contradictory Data

Q. Q5: How to resolve discrepancies in reported yields for similar indole-boronate syntheses?

A5: Common issues and solutions:

- Low Yields (<30%): Optimize catalyst loading (e.g., 10 mol% CuI for click chemistry vs. 5 mol% Pd for cross-couplings) .

- Impurity in ¹H NMR: Remove residual DMF by washing with dilute HCl (1 M) .

- Inconsistent TLC Rf Values: Confirm solvent polarity (e.g., 9:1 DCM:MeOH vs. 7:3 ethyl acetate:hexane) .

Advanced Applications in Medicinal Chemistry

Q. Q6: What role does this compound play in developing PET radiotracers?

A6: The boronic ester enables ¹⁸F-radiolabeling via isotope exchange or Suzuki coupling. For example:

- Protocol: React tert-butyl-protected precursor with [¹⁸F]KF/K222 in acetonitrile at 100°C for 10 min. Purify via HPLC (C18 column, MeCN/H₂O) .

- Key Challenge: Competing hydrolysis of the boronate; use anhydrous conditions and stabilize with pinacol .

Stability and Storage

Q. Q7: What are the best practices for storing this compound?

A7:

- Temperature: Store at -20°C under inert gas (N₂ or Ar) .

- Solubility: Insoluble in water; dissolve in DMSO or DMF for biological assays .

- Decomposition Signs: Discoloration (yellow → brown) or precipitation; confirm purity via HRMS .

Advanced Computational Modeling

Q. Q8: How can DFT calculations guide the design of derivatives?

A8:

- Geometry Optimization: Use B3LYP/6-31G(d) to predict regioselectivity in electrophilic substitutions .

- Docking Studies: Model interactions with tau fibrils (for neurodegenerative disease targets) using AutoDock Vina .

- Reactivity Predictions: Calculate Fukui indices to identify nucleophilic/electrophilic sites on the indole ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.